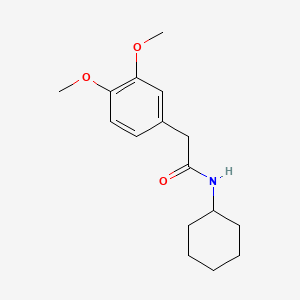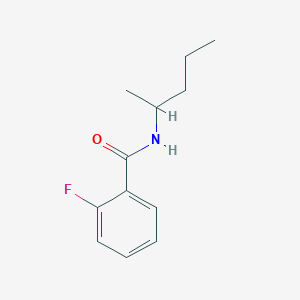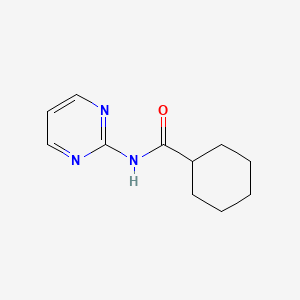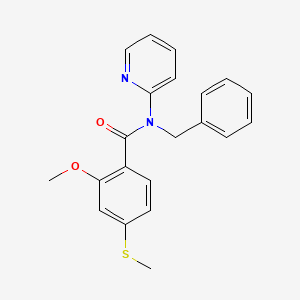
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with two carboxamide groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxamide groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N2,N2’-BIS(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A similar compound with methoxy groups at the 4 positions instead of the 3 positions.
N2,N2’-BIS(3-HYDROXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of carboxamide groups also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets.
Propriétés
Formule moléculaire |
C28H24N2O4 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)



![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)

![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)

![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)



![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)

